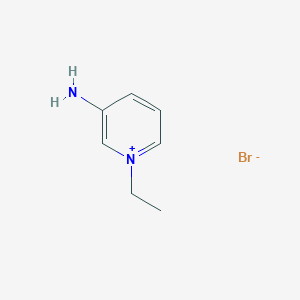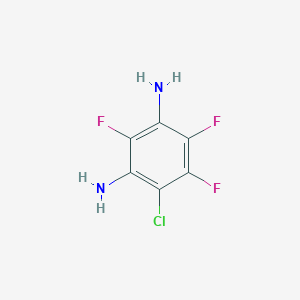
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine: is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine typically involves the halogenation and amination of benzene derivatives. One common method includes the nitration of 4-chloro-2,5,6-trifluorobenzene followed by reduction to form the diamine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic amines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1-Bromo-3-chloro-2,4,5-trifluorobenzene
- 2,4,6-Trichloro-1,3,5-benzenetriamine
Comparison: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms along with amine groups. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
359786-37-1 |
|---|---|
Molekularformel |
C6H4ClF3N2 |
Molekulargewicht |
196.56 g/mol |
IUPAC-Name |
4-chloro-2,5,6-trifluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-2(8)3(9)6(12)4(10)5(1)11/h11-12H2 |
InChI-Schlüssel |
LZVONOACSGBMIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



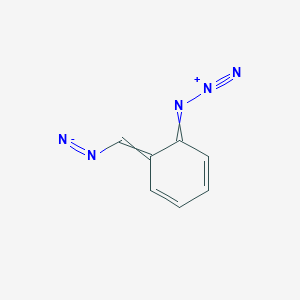
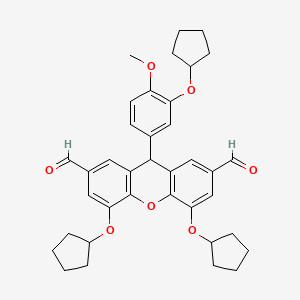


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
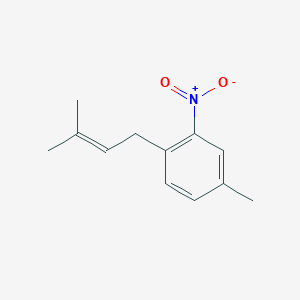
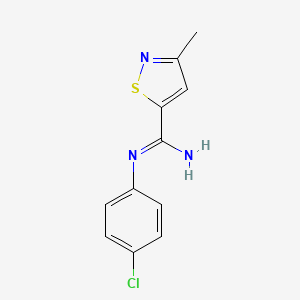
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
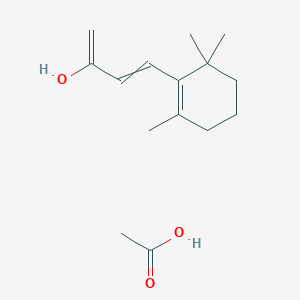
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
